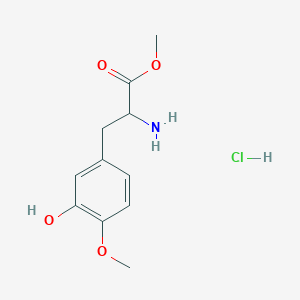
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl. It is a derivative of a naturally occurring amino acid called L-DOPA (L-3,4-dihydroxyphenylalanine)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of L-DOPA with methanol in the presence of hydrochloric acid to form the methyl ester . The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to L-DOPA.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by mimicking the action of L-DOPA, a precursor to dopamine, thereby influencing neurotransmitter levels in the brain . This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in neurological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-DOPA (L-3,4-dihydroxyphenylalanine): A naturally occurring amino acid and precursor to dopamine.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A structurally similar compound with different functional groups.
Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Another related compound with hydroxyl groups at different positions.
Uniqueness
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structural similarity to L-DOPA makes it particularly interesting for research in neurotransmitter pathways and neurological disorders .
Propriétés
Formule moléculaire |
C11H16ClNO4 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-10-4-3-7(6-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H |
Clé InChI |
KFAZYKUOTZHTOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
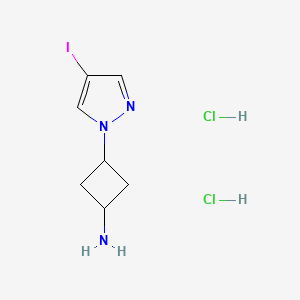

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
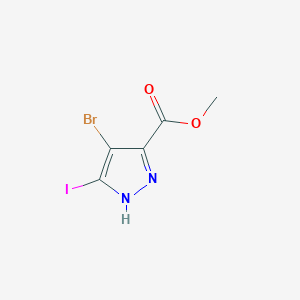
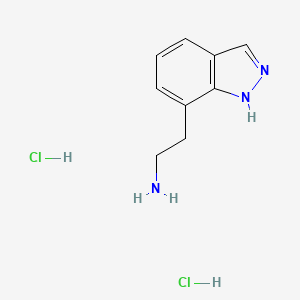
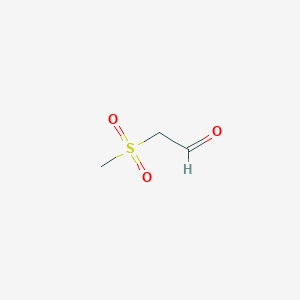
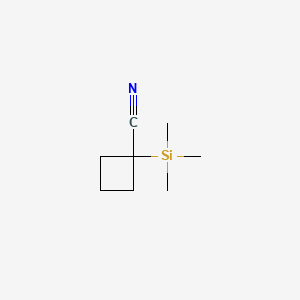
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
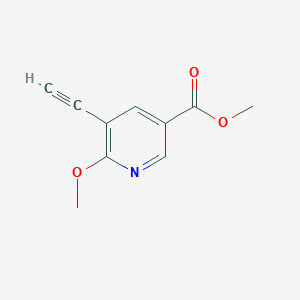
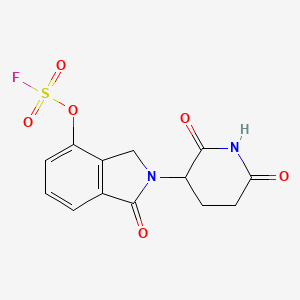
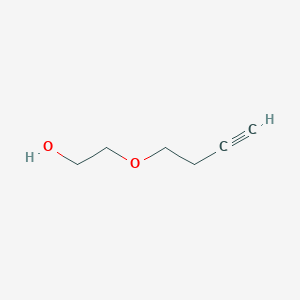
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
